molecular formula C17H34O3 B14498542 Acetic acid;pentadec-9-en-1-ol CAS No. 64437-41-8

Acetic acid;pentadec-9-en-1-ol

Cat. No.: B14498542
CAS No.: 64437-41-8
M. Wt: 286.4 g/mol
InChI Key: ZVPXWHSRKVDOIN-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in chemical synthesis and environmental applications. In the context of uranium recovery, acetic acid serves as a modifier for sludge-based biochar (SBB), enhancing its adsorption properties. SBB is derived from excess sludge (ES), a byproduct of wastewater treatment plants. When modified with acetic acid, the resulting ASBB exhibits dual effects: increased porosity and introduction of carboxyl (-COOH) groups, which significantly improve uranium (U(VI)) adsorption efficiency .

Properties

CAS No.

64437-41-8

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

acetic acid;pentadec-9-en-1-ol

InChI

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h6-7,16H,2-5,8-15H2,1H3;1H3,(H,3,4)

InChI Key

ZVPXWHSRKVDOIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadec-9-en-1-ol can be achieved through esterification, where acetic acid reacts with pentadec-9-en-1-ol in the presence of a catalyst, typically a strong acid like sulfuric acid. The reaction is as follows:

CH3COOH+C15H30OHCH3COOC15H30+H2O\text{CH}_3\text{COOH} + \text{C}_{15}\text{H}_{30}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{15}\text{H}_{30} + \text{H}_2\text{O} CH3​COOH+C15​H30​OH→CH3​COOC15​H30​+H2​O

This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic acid and pentadec-9-en-1-ol are mixed with a catalyst. The reaction mixture is heated to the desired temperature, and the esterification process is monitored to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most fundamental reaction for this ester, cleaving the molecule into acetic acid and pentadec-9-en-1-ol.

Reaction Type Conditions Products Catalyst/Reagents
Acid-catalyzed hydrolysisReflux in aqueous H<sup>+</sup>Acetic acid + pentadec-9-en-1-olH<sub>2</sub>SO<sub>4</sub>
Base-catalyzed hydrolysis (saponification)NaOH or KOH in H<sub>2</sub>O/ethanolSodium acetate + pentadec-9-en-1-olNaOH, heat

Mechanistic Notes :

  • Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water.

  • Alkaline hydrolysis proceeds via deprotonation of the nucleophile (OH<sup>−</sup>), forming a tetrahedral intermediate that collapses to release the carboxylate salt .

Oxidation Reactions

The unsaturated alcohol (pentadec-9-en-1-ol) released during hydrolysis can undergo oxidation, while the ester itself shows limited direct oxidation activity.

Oxidation of Pentadec-9-en-1-ol

Oxidizing Agent Conditions Product Yield
KMnO<sub>4</sub> (acidic)H<sub>2</sub>SO<sub>4</sub>, 25°C9-Ketopentadecanoic acid72–85%
CrO<sub>3</sub> (Jones reagent)Acetone, 0°CPentadec-9-enal58–63%

Key Findings :

  • The C9 double bond remains intact during oxidation of the primary alcohol group.

  • Strong oxidizing agents like KMnO<sub>4</sub> can further oxidize aldehydes to carboxylic acids under acidic conditions.

Reduction Reactions

The ester group and double bond are both reducible under specific conditions.

Ester Reduction

Reducing Agent Conditions Product Selectivity
LiAlH<sub>4</sub>Dry ether, refluxPentadec-9-en-1-ol + ethanol>95%
DIBAL-HToluene, −78°CPentadec-9-en-1-ol (partial)80–88%

Double Bond Hydrogenation

Catalyst Conditions Product Rate
H<sub>2</sub>/Pd-C1 atm, 25°CAcetic acid;pentadecan-1-ol0.12 mol·L<sup>−1</sup>·h<sup>−1</sup>
H<sub>2</sub>/Adams catalyst50 psi, 80°CSaturated esterQuantitative

Mechanistic Insights :

  • LiAlH<sub>4</sub> reduces esters to primary alcohols via a two-step nucleophilic acyl substitution.

  • Catalytic hydrogenation of the C9 double bond follows a syn-addition mechanism .

Substitution Reactions

The hydroxyl group in pentadec-9-en-1-ol (post-hydrolysis) participates in nucleophilic substitutions.

Reagent Conditions Product Byproducts
SOCl<sub>2</sub>Reflux, anhydrousPentadec-9-en-1-yl chlorideHCl, SO<sub>2</sub>
PBr<sub>3</sub>0°C, etherPentadec-9-en-1-yl bromideH<sub>3</sub>PO<sub>3</sub>

Applications :

  • Halogenated derivatives serve as intermediates in synthesizing surfactants or polymer precursors.

Thermal Decomposition

At elevated temperatures (>300°C), the ester undergoes pyrolysis:

CH3COO(CH2)8CH=CH(CH2)4CH3ΔCH3COOH+Alkenes+Ketones[4][7]\text{CH}_3\text{COO(CH}_2\text{)}_8\text{CH=CH(CH}_2\text{)}_4\text{CH}_3 \xrightarrow{\Delta} \text{CH}_3\text{COOH} + \text{Alkenes} + \text{Ketones} \quad[4][7]

Observed Products :

  • Acetic acid (dominant)

  • C<sub>8</sub>–C<sub>10</sub> alkenes (via β-scission)

  • 9-Pentadecanone (minor)

Comparative Reactivity Table

Reaction Type Ester Group Reactivity Double Bond Reactivity Dominant Pathway
HydrolysisHighNoneNucleophilic acyl substitution
OxidationLowModerateAlcohol → Carboxylic acid
ReductionHighHighEster → Alcohol; Alkene → Alkane
SubstitutionNoneNoneAlcohol → Alkyl halide

Scientific Research Applications

Acetic acid;pentadec-9-en-1-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;pentadec-9-en-1-ol involves its interaction with molecular targets in biological systems. The ester group can undergo hydrolysis to release acetic acid and pentadec-9-en-1-ol, which can then interact with cellular components. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, while pentadec-9-en-1-ol can interact with lipid membranes and proteins, affecting their function.

Comparison with Similar Compounds

Key Findings :

  • Acetic acid modification increases the specific surface area (SSA) of SBB by expanding pore structures, enabling faster uranium uptake .
  • The addition of -COOH groups facilitates monodentate coordination with U(VI), improving chemical adsorption .
2.2. ASBB vs. Other Modified Biochars
Adsorbent Modification Method Max U(VI) Adsorption Capacity Key Advantages/Limitations Reference
ASBB Acetic acid ~97.8% removal (10 mg/L U(VI)) High efficiency, rapid kinetics
Nitric Acid-Modified Biochar HNO₃ ~112.4 mg/g (Cr(VI)) High capacity but slower kinetics
Fe₃O₄-Modified Biochar Fe₃O₄ nanoparticles ~90% removal Magnetic recovery but lower SSA

Key Insights :

  • ASBB outperforms nitric acid-modified biochars in kinetics (equilibrium in 5 min vs. hours) due to optimized porosity .
  • Compared to Fe₃O₄ composites, ASBB avoids secondary contamination risks from nanoparticles .
2.3. ASBB vs. Non-Biochar Adsorbents
Material Type Max U(VI) Adsorption Capacity Cost & Scalability Reference
ASBB Biochar 97.8% removal (10 mg/L U(VI)) Low cost, scalable
Graphene Oxide Nanomaterial ~350 mg/g High capacity but expensive
Metal-Organic Frameworks (MOFs) Synthetic polymer ~400 mg/g High cost, complex synthesis

Advantages of ASBB :

  • Cost-effectiveness : Utilizes waste sludge, reducing disposal costs .
  • Environmental safety: No toxic byproducts compared to synthetic nanomaterials .

Mechanistic Insights

  • Porosity Enhancement : Acetic acid etches the biochar surface, increasing SSA from 86.2 m²/g (SBB) to 124.5 m²/g (ASBB) .
  • Functional Group Addition : Boosts -COOH content by 0.07 mmol/g, enabling chemisorption via UO₂²⁺ coordination with -COO⁻ .
  • Kinetics : Follows pseudo-second-order kinetics (R² > 0.99), indicating chemical adsorption dominates .

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